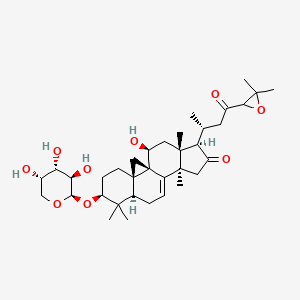
Cimicidanol 3-O-alpha-L-arabinoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cimicidanol 3-O-alpha-L-arabinoside: is a triterpenoid compound isolated from the plant Cimicifuga foetida L. It is known for its bioactive properties, particularly its ability to activate AMP-activated protein kinase (AMPK), making it a valuable compound for the investigation of diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cimicidanol 3-O-alpha-L-arabinoside is typically isolated from natural sources, particularly from the plant Cimicifuga foetida L. The isolation process involves extraction and purification techniques such as solvent extraction, chromatography, and crystallization .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Cimicifuga foetida L. followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels (>98%) .
Chemical Reactions Analysis
Types of Reactions: Cimicidanol 3-O-alpha-L-arabinoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Cimicidanol 3-O-alpha-L-arabinoside has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of triterpenoids.
Biology: It is used in studies investigating the biological activities of triterpenoids, including their anti-inflammatory and antioxidant properties.
Medicine: It is being researched for its potential therapeutic effects in the treatment of diabetes due to its ability to activate AMPK.
Industry: It is used in the development of pharmaceuticals and nutraceuticals targeting metabolic disorders
Mechanism of Action
Cimicidanol 3-O-alpha-L-arabinoside exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various metabolic pathways. By activating AMPK, this compound enhances glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, making it a promising compound for the treatment of metabolic disorders such as diabetes .
Comparison with Similar Compounds
Cimigenol-3-O-alpha-L-arabinoside: Another triterpenoid isolated from Cimicifuga foetida L.
Cimicifugoside: A glycoside compound also isolated from Cimicifuga species with anti-inflammatory and antioxidant properties.
Uniqueness: Cimicidanol 3-O-alpha-L-arabinoside is unique due to its specific ability to activate AMPK, which is not commonly observed in other similar triterpenoids. This makes it particularly valuable for research in metabolic disorders and diabetes .
Properties
Molecular Formula |
C35H52O9 |
|---|---|
Molecular Weight |
616.8 g/mol |
IUPAC Name |
(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R)-4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one |
InChI |
InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20+,21+,23+,24+,25+,26+,27-,28?,29-,32+,33-,34-,35+/m1/s1 |
InChI Key |
PYBFXJMIKJNNAJ-SWIWVCLISA-N |
Isomeric SMILES |
C[C@H](CC(=O)C1C(O1)(C)C)[C@H]2C(=O)C[C@@]3([C@@]2(C[C@@H]([C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)C)C |
Canonical SMILES |
CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


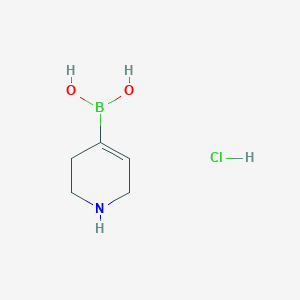

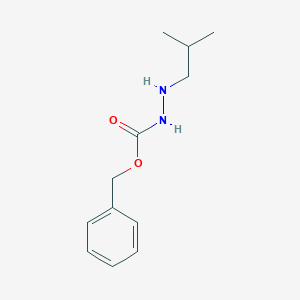

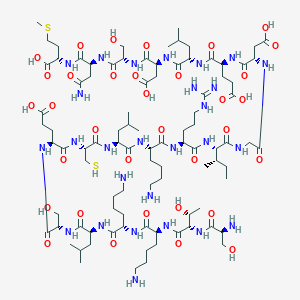





![2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazol-2-yl]-acetamide](/img/structure/B13919715.png)
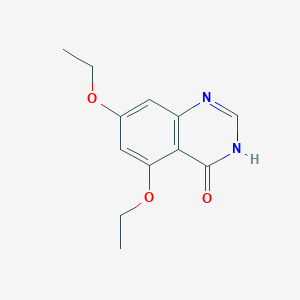

![2,2'-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B13919733.png)
